Moronic acid

Catalog No.
S596226
CAS No.
6713-27-5
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moronic acid

CAS Number

6713-27-5

Product Name

Moronic acid

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1

InChI Key

UMYJVVZWBKIXQQ-QALSDZMNSA-N

SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C

Synonyms

3-Oxoolean-18-en-28-oic Acid; (+)-Moronic Acid; Ambronic Acid

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O

Antiviral Activity:

  • HIV: Studies have shown that moronic acid derivatives exhibit potent anti-HIV activity, particularly against drug-resistant strains []. These derivatives work by interfering with the virus's maturation process, offering a potential avenue for developing novel HIV treatments [].
  • Herpes Simplex Virus (HSV): Research suggests that moronic acid possesses anti-HSV activity, suppressing virus production in the brain and showing efficacy in treating HSV-infected mice [, ].

Anti-Cancer Potential:

  • Studies have investigated the cytotoxic activity of moronic acid against various cancer cell lines []. These findings suggest its potential as a lead compound for developing anti-cancer drugs, although further research is necessary to determine its efficacy and safety.

Epstein-Barr Virus (EBV) Inhibition:

  • Research has explored the potential of moronic acid to inhibit the replication of EBV, a virus linked to various cancers and other diseases []. Studies indicate that moronic acid suppresses the production of specific proteins essential for EBV replication, suggesting its potential as a therapeutic lead against EBV-related conditions [].

Moronic acid, scientifically known as 3-oxoolean-18-en-28-oic acid, is a natural pentacyclic triterpenoid. It is characterized by its structure, which features an oxo group at position 3 and a carboxy group at position 28 of the olean-18-ene framework. This compound can be extracted from various plant sources, notably Rhus javanica (sumac) and Phoradendron reichenbachianum (mistletoe) . Moronic acid has garnered attention for its potential therapeutic properties, particularly in traditional medicine.

Research suggests moronic acid possesses antiviral properties. Studies have shown it to be effective against herpes simplex virus type 1 (HSV-1) and HIV (Human Immunodeficiency Virus) in vitro []. The exact mechanism of action is still under investigation, but some theories suggest it might interfere with the viral replication process [].

Typical of triterpenoids. Its functional groups allow for various transformations, such as esterification and oxidation. For instance, the synthesis of moronic acid involves treating 3β,28-diacetoxyolean-18(19)-ene with an alcoholic alkali solution under boiling conditions, leading to the formation of moronic acid with a yield of approximately 58% . Additionally, moronic acid derivatives have been shown to exhibit significant antiviral activity, particularly against human immunodeficiency virus strains .

Moronic acid exhibits notable biological activities, including cytotoxic effects and antiviral properties. Research indicates that it can suppress the production of certain viral proteins in Epstein-Barr virus-infected cells, suggesting its potential as an antiviral agent . Moreover, derivatives of moronic acid have demonstrated potent anti-HIV activity with effective concentrations significantly lower than those of related compounds like bevirimat . The compound's cytotoxicity has also been linked to its traditional medicinal uses, particularly in treating various ailments.

The synthesis of moronic acid can be achieved through several methods:

  • Extraction from Natural Sources: Moronic acid can be isolated from plants such as Rhus javanica and mistletoe.
  • Chemical Synthesis: A common synthetic route involves:
    • Treating 3β,28-diacetoxyolean-18(19)-ene with an alcoholic alkali solution under reflux.
    • Following purification steps to yield moronic acid with a reported total yield of around 58% from starting materials like allobetulin .

These methods highlight both the natural occurrence and synthetic accessibility of moronic acid.

Moronic acid has a range of applications primarily in pharmacology due to its biological activities:

  • Antiviral Agent: Its derivatives are being explored for their effectiveness against HIV and herpes simplex virus .
  • Cytotoxic Agent: The compound's cytotoxic properties make it a candidate for further research in cancer therapies .
  • Traditional Medicine: Historically used for various medicinal purposes in folk remedies.

Studies on moronic acid have focused on its interactions with viral proteins and cellular pathways. It has been shown to inhibit the expression of certain viral proteins associated with Epstein-Barr virus replication. Specifically, moronic acid reduces the activation capacity of Rta (a key protein in viral lytic cycle), demonstrating its potential role in modulating viral gene expression . Furthermore, research indicates that it does not significantly affect Zta transactivation function, suggesting selective inhibition mechanisms .

Moronic acid shares structural similarities with other triterpenoids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Betulinic AcidPentacyclic structureStrong anti-HIV activity; derived from betulin.
Ursolic AcidPentacyclic structureKnown for anti-inflammatory properties.
Oleanolic AcidPentacyclic structureExhibits hepatoprotective effects; widely studied.
Maslinic AcidPentacyclic structureAntioxidant properties; found in olive oil.

Moronic acid is unique due to its specific antiviral efficacy against multiple strains of HIV and its cytotoxic potential, distinguishing it from other similar compounds that may focus more on anti-inflammatory or hepatoprotective effects .

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Moronic acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Modify: 2023-08-15

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